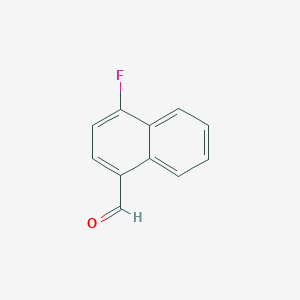

4-Fluoro-1-naphthaldehyde

描述

Significance of Halogenated Aromatic Aldehydes in Organic Synthesis

Halogenated aromatic aldehydes are pivotal intermediates in the field of organic synthesis, serving as versatile precursors for a vast array of more complex molecules. chembk.comresearchgate.net Their importance stems from the dual reactivity offered by the aldehyde and the halogen-substituted aromatic ring. The aldehyde group is a locus for nucleophilic additions, condensations, and various oxidation-reduction reactions, while the halogen atom provides a reactive handle for cross-coupling reactions, nucleophilic aromatic substitutions, and metallation reactions. researchgate.net

The nature of the halogen atom significantly influences the reactivity of the aromatic ring. Fluorine, being the most electronegative element, imparts unique electronic properties. The presence of a fluorine atom can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr), a critical reaction for forming new carbon-heteroatom bonds. acs.org This reactivity is fundamental to the synthesis of numerous pharmaceuticals, agrochemicals, and dyes where precise functionalization is required. chembk.combeilstein-journals.orgbeilstein-journals.org The synthesis of these halogenated aldehydes can be achieved through various methods, including the direct halogenation of aromatic aldehydes, a process that can be catalyzed by either acid or base, each proceeding through distinct mechanisms involving enol or enolate intermediates. jove.comlibretexts.orgpressbooks.pub

Overview of Naphthalene (B1677914) Scaffold Functionalization in Modern Chemistry

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a privileged structure found in a multitude of natural products, pharmaceuticals, and advanced materials. anr.frcapes.gov.brresearchgate.net Consequently, the development of methods to selectively functionalize this aromatic system is a major focus of contemporary chemical research. researchgate.net Traditional electrophilic substitution reactions on naphthalene can often lead to mixtures of isomers, making regiocontrol a significant challenge. researchgate.net

Modern synthetic chemistry has seen a paradigm shift towards more efficient and "green" methodologies, with C-H bond activation emerging as a powerful tool. anr.frresearchgate.net This strategy allows for the direct conversion of ubiquitous C-H bonds into new functional groups, often with high regioselectivity, by employing transition metal catalysts and directing groups. researchgate.netanr.frresearchgate.net The carbonyl group of a naphthaldehyde, for instance, can act as an internal directing group, guiding the catalyst to functionalize a specific C-H bond, such as at the ortho or the more sterically hindered peri position. anr.fr This precise control over functionalization is crucial for building molecular complexity and accessing specific isomers required for applications in fields like organic electronics, where naphthalene diimides have shown promise as n-type semiconductors. capes.gov.brnih.gov

Unique Contributions of 4-Fluoro-1-naphthaldehyde to Chemical Research

This compound is an aromatic compound that has garnered significant attention as a versatile building block in organic synthesis. chemicalbook.com Its structure, featuring a fluorine atom at the 4-position and an aldehyde at the 1-position of the naphthalene core, provides a unique combination of reactive sites. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 172033-73-7 | chembk.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₇FO | chembk.comchemicalbook.comsigmaaldrich.com |

| Molecular Weight | 174.17 g/mol | chembk.comchemicalbook.comsigmaaldrich.com |

| Appearance | Off-White to Pale Beige Solid/Powder | chembk.comsigmaaldrich.comchemdad.com |

| Melting Point | 79-81 °C | chemicalbook.comsigmaaldrich.comchemdad.com |

| Boiling Point (Predicted) | 307.9±15.0 °C | chemicalbook.com |

| InChI Key | LZUCGZVKZDBILP-UHFFFAOYSA-N | sigmaaldrich.com |

The primary contribution of this compound to research lies in its enhanced reactivity in Aromatic Nucleophilic Substitution (SNAr) reactions . The electron-withdrawing nature of both the aldehyde group and the fluorine atom activates the naphthalene ring, making the fluorine atom an excellent leaving group for substitution by various nucleophiles. acs.org This has been demonstrated in reactions with nucleophiles such as thiolates and alkoxides, which proceed under relatively mild conditions to form new carbon-sulfur and carbon-oxygen bonds, respectively. acs.org

Research has shown that the formyl (aldehyde) group is essential for this enhanced reactivity. researchgate.net Density Functional Theory (DFT) calculations have provided mechanistic insights, suggesting that these SNAr reactions often proceed via a concerted mechanism, with a single, lower-energy transition state, rather than a stepwise process. researchgate.netresearchgate.net The choice of solvent also plays a critical role, with polar aprotic solvents like DMSO often favoring the reaction. acs.orgresearchgate.net

The synthetic utility of this compound is highlighted in its application as a precursor to more complex and biologically relevant molecules. For example, it has been used in the synthesis of naphtholactams. arkat-usa.org In one study, the reaction of its bromo-derivative with benzylamine (B48309) led to a naphtholactam where the fluorine at the 4-position was also substituted by the amine, showcasing the compound's dual reactivity. arkat-usa.org Furthermore, it serves as a starting material in the synthesis of compounds for materials science, such as substituted acrylonitriles used in the development of photoactuated elastic crystals. rsc.org

The aldehyde functional group itself offers another avenue for chemical modification. It can readily undergo condensation reactions to form imines or hydrazones, oxidation to yield the corresponding carboxylic acid, or reduction to an alcohol, further expanding its synthetic versatility. This combination of a reactive aldehyde and an activatable fluorine atom on a rigid naphthalene scaffold makes this compound a uniquely valuable tool for the construction of diverse and complex molecular architectures in chemical research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUCGZVKZDBILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427449 | |

| Record name | 4-fluoro-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172033-73-7 | |

| Record name | 4-fluoro-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoronaphthalene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Studies on Reactivity and Reaction Mechanisms of 4 Fluoro 1 Naphthaldehyde

Aromatic Nucleophilic Substitution (SNAr) Reactions

Aromatic nucleophilic substitution (SNAr) represents a fundamental reaction class for the functionalization of aromatic systems, including naphthaldehyde derivatives. In the context of 4-Fluoro-1-naphthaldehyde, the SNAr reaction is a key transformation, enabled by the electronic properties of both the fluorine atom and the aldehyde group, which activate the naphthalene (B1677914) ring system toward nucleophilic attack.

Mechanistic Investigations of the SNAr Pathway

The mechanism of SNAr reactions has been a subject of extensive investigation, with the pathway for this compound and related compounds being explored through computational and experimental studies. The debate has traditionally centered on whether the reaction proceeds through a discrete intermediate (stepwise mechanism) or in a single kinetic step (concerted mechanism).

The generally accepted mechanism for SNAr reactions has historically been a two-step addition-elimination sequence involving a distinct Meisenheimer complex intermediate. researchgate.net However, recent evidence from both computational analyses and kinetic isotope effect (KIE) studies suggests that many SNAr reactions, including those of fluoroarenes, proceed through concerted mechanisms. researchgate.netimperial.ac.uk

Density Functional Theory (DFT) calculations performed on the reaction between this compound and methylthiolate indicate that the SNAr reaction preferentially proceeds via a concerted mechanism. researchgate.net This pathway involves a single transition state and possesses a lower activation energy barrier compared to the alternative stepwise mechanism. researchgate.netresearchgate.net The stability of the potential Meisenheimer structure on the potential energy surface is a critical factor; a stable Meisenheimer complex favors a stepwise route, whereas a Meisenheimer transition state leads to a concerted mechanism. researchgate.net For many fluoroarenes, the high energy of the potential intermediate pushes the reaction towards a more concerted process. researchgate.net

| Mechanistic Pathway | Description | Energetic Profile | Evidence |

| Stepwise (Addition-Elimination) | Involves the formation of a discrete, negatively charged Meisenheimer intermediate, followed by the elimination of the leaving group. | Two transition states with a stable intermediate. | Traditionally accepted mechanism for SNAr. researchgate.net |

| Concerted | Bond formation between the nucleophile and the carbon atom, and bond breaking between the carbon and the leaving group occur in a single step. | A single transition state. | Supported by DFT calculations for this compound showing a lower activation energy barrier. researchgate.net |

In the stepwise SNAr mechanism, the key intermediate is a negatively charged, non-aromatic species known as a Meisenheimer complex or σ-complex. libretexts.org This complex is formed when the nucleophile attacks the carbon atom bearing the leaving group. libretexts.org The stability of this intermediate is paramount to the reaction's feasibility.

The negative charge in the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto any electron-withdrawing substituents. libretexts.org For this compound, the aldehyde group at the 1-position plays a vital role in stabilizing this negative charge through resonance. While historically viewed as stable intermediates, recent studies suggest that in many SNAr reactions, particularly with good leaving groups or less-stabilizing systems, these σ-complexes may not be true intermediates but rather transition states, which aligns with the concerted mechanism model. researchgate.netresearchgate.net

Influence of the Fluorine Atom on SNAr Reactivity and Polarity

The fluorine atom at the C-4 position of this compound exerts a profound influence on the molecule's reactivity in SNAr reactions. Despite the carbon-fluorine bond being the strongest single bond to carbon, fluorine is an excellent leaving group in this context. masterorganicchemistry.com

This enhanced reactivity is not due to its leaving group ability but to its powerful electron-withdrawing inductive effect. masterorganicchemistry.comstackexchange.com Key effects include:

Activation of the Aromatic Ring : Fluorine's high electronegativity polarizes the C-F bond and withdraws electron density from the naphthalene ring, making the carbon atom at the site of substitution (ipso-carbon) more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comcore.ac.uk

Studies have shown that for SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I, which is the reverse of their leaving group ability in reactions like the SN2 reaction. masterorganicchemistry.com This highlights that the rate-determining step is the formation of the addition intermediate, not the cleavage of the carbon-halogen bond. imperial.ac.uk

Effects of the Aldehyde Functional Group on Reaction Progression and Regioselectivity

The aldehyde (formyl) group at the C-1 position is critical for the SNAr reactivity of this compound. As a strong electron-withdrawing group, it activates the ring system towards nucleophilic attack. researchgate.net

Activation and Stabilization : The aldehyde group deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. It stabilizes the negative charge of the σ-complex intermediate or transition state through resonance, particularly when located at positions ortho or para to the leaving group. libretexts.org In this compound, the para-like relationship between the C-1 aldehyde and the C-4 fluorine allows for effective delocalization of the negative charge onto the electronegative oxygen atom of the aldehyde.

Regioselectivity : The placement of the aldehyde group directs the nucleophilic attack to the carbon bearing the fluorine. The stabilization it provides makes substitution at the C-4 position significantly more favorable than at other positions on the ring. DFT studies have confirmed that the presence and position of the formyl group are essential for the reaction to proceed, with this compound showing higher reactivity compared to isomers where the substituents are in different positions or absent altogether. researchgate.net

Nucleophile Scope and Substrate Specificity in SNAr Reactions

SNAr reactions involving this compound are amenable to a wide range of nucleophiles, underscoring the synthetic utility of this substrate. The reaction's success depends on the nucleophilicity of the attacking species and the stability of the resulting product.

A variety of nucleophiles have been shown to be effective in SNAr reactions with activated fluoroarenes. nih.gov The operational simplicity of the reaction allows for broad applicability.

| Nucleophile Class | Examples | Application |

| S-Nucleophiles | Thiolates (e.g., methylthiolate) | Formation of C-S bonds. researchgate.net |

| N-Nucleophiles | Amines, Azoles (e.g., pyrazole) | Formation of C-N bonds, crucial in pharmaceutical synthesis. nih.gov |

| O-Nucleophiles | Alkoxides (e.g., methoxide), Carboxylic acids | Formation of C-O bonds to create ethers and esters. libretexts.orgnih.gov |

The substrate specificity is high, with the reaction occurring selectively at the activated C-4 position. The electron-deficient nature of the aromatic ring, induced by both the fluorine and aldehyde groups, is the primary determinant of this specificity.

Carbon-Hydrogen (C-H) Activation and Functionalization Strategies

Direct C-H bond functionalization represents an efficient and atom-economical approach to modifying organic molecules, bypassing the need for pre-functionalized substrates. rsc.org

Site-specific methylation is a valuable strategy in the functionalization of bioactive molecules. rsc.orgnih.govresearchgate.net A highly regioselective peri- and ortho-C-H methylation of 1-naphthaldehydes, including this compound, has been developed. rsc.orgresearchgate.net Mechanistic studies indicate that the peri-methylation is governed by the higher electron density at the peri-position of the 1-naphthaldehyde and the formation of intermediate 5,6-fused bicyclic palladacycles. rsc.orgresearchgate.net In contrast, ortho-methylation is favored through the formation of a 5-membered iridacycle. rsc.orgresearchgate.net This methodology allows for the preparation of a series of methyl-substituted naphthalene frameworks in moderate to excellent yields. rsc.orgnih.gov

The regioselective C-H methylation of 1-naphthaldehydes has been successfully achieved through the use of a tunable transient ligand strategy. rsc.orgnih.govresearchgate.net This approach involves the in situ formation of a directing group, often through the reaction of an amine with the aldehyde, which then coordinates to a metal catalyst to direct the C-H activation to a specific position. researchgate.netsnnu.edu.cn By carefully selecting the transient directing ligand and the metal catalyst (e.g., palladium or iridium), the regioselectivity of the methylation can be controlled to favor either the peri or the ortho position. rsc.orgresearchgate.net Isotopic exchange experiments and the capture of reaction intermediates have helped to identify the different metallacycles formed with various transient directing ligands, providing insight into the reaction mechanism. nih.gov

Other Significant Organic Transformations Involving this compound

Beyond nucleophilic substitution and C-H activation, this compound undergoes other important organic transformations. One such reaction is the Baeyer-Villiger oxidation. This reaction converts the aldehyde group into a formate ester, which can then be hydrolyzed to yield 4-fluoro-1-naphthol. acs.org This two-step process provides a valuable method for the synthesis of this substituted naphthol.

Furthermore, the aldehyde can serve as a precursor for the synthesis of more complex heterocyclic systems. For example, 4-fluoro-1,8-naphthalimide can be synthesized from acenaphthene, which can then be used to produce N-substituted derivatives. nuph.edu.ua While this does not directly start from this compound, it highlights the synthetic utility of the fluoronaphthalene scaffold. The aldehyde functionality itself is a versatile handle for a wide range of transformations, including reductive aminations, Wittig reactions, and condensations, to build more complex molecular architectures.

Condensation Reactions for Acrylonitrile Derivatives

The formation of acrylonitrile derivatives from this compound is primarily achieved through the Knoevenagel condensation. This reaction is a cornerstone in carbon-carbon bond formation, involving the reaction of a carbonyl compound with an active methylene compound, catalyzed by a base. nih.goveurekaselect.com In this context, this compound serves as the aldehyde component, and an active methylene compound such as malononitrile is used to provide the acrylonitrile moiety.

The reaction mechanism commences with the deprotonation of the active methylene compound (e.g., malononitrile) by a basic catalyst, such as piperidine or an alkali hydroxide, to generate a highly nucleophilic carbanion. academie-sciences.fr This carbanion then executes a nucleophilic attack on the electrophilic carbonyl carbon of this compound. This step results in the formation of a tetrahedral intermediate. Subsequently, this intermediate is protonated by a proton source, typically the solvent, to yield a β-hydroxy nitrile adduct. The final step is a dehydration reaction, where a molecule of water is eliminated, leading to the formation of the α,β-unsaturated product, 2-(4-fluoronaphthalen-1-ylmethylene)malononitrile. arkat-usa.org The reaction is favored by the strong electron-withdrawing nature of the nitrile groups, which facilitates both the initial deprotonation and the final elimination step. nih.gov

Research into Knoevenagel condensations highlights the efficiency of various catalysts and conditions, including microwave irradiation and solvent-free methods, which can significantly reduce reaction times and increase yields. eurekaselect.com

Table 1: Knoevenagel Condensation of this compound with Malononitrile

| Reactant 1 | Reactant 2 | Catalyst (Example) | Solvent (Example) | Product |

|---|---|---|---|---|

| This compound | Malononitrile | Piperidine | Ethanol | 2-(4-fluoronaphthalen-1-ylmethylene)malononitrile |

Synthesis of Schiff Bases from 4-Fluoroaniline Precursors

The synthesis of Schiff bases, or imines, is a fundamental reaction in organic chemistry, involving the condensation of a primary amine with an aldehyde. jetir.org The reaction between this compound and 4-fluoroaniline results in the formation of N-((4-fluoronaphthalen-1-yl)methylene)-4-fluoroaniline, a compound containing an azomethine (-C=N-) group.

The mechanism for Schiff base formation is a two-part process. ijacskros.com It begins with the nucleophilic addition of the primary amine, 4-fluoroaniline, to the carbonyl carbon of this compound. ijacskros.com This attack forms an unstable zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral amino alcohol, often referred to as a carbinolamine. ijacskros.com This initial addition step is typically the rate-determining step in neutral or basic conditions.

The second part of the mechanism is the acid-catalyzed dehydration of the carbinolamine intermediate. masterorganicchemistry.com Protonation of the hydroxyl group by an acid catalyst (e.g., glacial acetic acid) converts it into a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the final Schiff base product. jetir.org The reaction is reversible, and the removal of water can be used to drive the equilibrium toward the product. semanticscholar.org Various methodologies, including conventional heating under reflux and greener approaches like microwave-assisted synthesis, have been employed to facilitate this transformation. ijacskros.com

Table 2: Synthesis of Schiff Base from this compound

| Aldehyde | Amine | Catalyst (Example) | Reaction Conditions (Example) | Product |

|---|---|---|---|---|

| This compound | 4-fluoroaniline | Glacial Acetic Acid | Reflux in Ethanol | N-((4-fluoronaphthalen-1-yl)methylene)-4-fluoroaniline |

Oxidation and Hydrolysis Reactions for Derivatization

Oxidation:

The aldehyde functional group of this compound is susceptible to oxidation, providing a direct route to the corresponding carboxylic acid. A common and effective method for this transformation is the use of strong oxidizing agents like potassium permanganate (KMnO₄) in an alkaline medium. unn.edu.ng The reaction involves the oxidation of the aldehyde to a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate, yielding 4-fluoro-1-naphthalenecarboxylic acid.

The mechanism in alkaline permanganate involves the formation of an active oxidizing species from the permanganate ion. unn.edu.ng The aldehyde is attacked by this species, leading to a manganese-based intermediate which then collapses to form the carboxylate and a reduced manganese species. The stoichiometry of the reaction typically shows one mole of the aldehyde consuming one mole of potassium permanganate. unn.edu.ng

Table 3: Oxidation of this compound

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | Aqueous NaOH, followed by acid workup | 4-fluoro-1-naphthalenecarboxylic acid |

Hydrolysis:

Hydrolysis is a key reaction for the derivatization of compounds formed from this compound, particularly for the cleavage of imines (Schiff bases). The hydrolysis of a Schiff base is the reverse of its formation and results in the regeneration of the original aldehyde and amine. masterorganicchemistry.com This reaction is most commonly facilitated by aqueous acid. masterorganicchemistry.comthieme-connect.de

The mechanism begins with the protonation of the imine nitrogen by an acid catalyst. This increases the electrophilicity of the imine carbon, making it susceptible to nucleophilic attack by water. masterorganicchemistry.com The attack by water forms a protonated carbinolamine intermediate. A series of proton transfers followed by the elimination of the primary amine (4-fluoroaniline) regenerates the protonated carbonyl group of this compound. A final deprotonation step yields the neutral aldehyde. The stability of imines toward hydrolysis can vary, but the process is generally efficient under simulated physiological conditions (pH 7.4) or in mild aqueous acid. researchgate.net

Table 4: Hydrolysis of Schiff Base Derivative

| Starting Material | Reagent | Conditions | Products |

|---|---|---|---|

| N-((4-fluoronaphthalen-1-yl)methylene)-4-fluoroaniline | Water (H₂O) | Aqueous Acid (e.g., HCl) | This compound and 4-fluoroaniline |

Computational and Theoretical Investigations of 4 Fluoro 1 Naphthaldehyde Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful and widely acknowledged tool for studying reaction mechanisms with high accuracy. Investigations into the reactions of 4-Fluoro-1-naphthaldehyde have utilized DFT calculations to map potential energy surfaces, characterize intermediate structures, and determine the most plausible reaction pathways.

A significant area of study has been the aromatic nucleophilic substitution (SNAr) reaction, a crucial class of reactions for modifying aromatic compounds. researchgate.net Theoretical studies on the reaction between this compound and nucleophiles like methylthiolate have shown that the reaction proceeds through a concerted mechanism, bypassing the traditionally proposed two-step addition-elimination sequence that involves a discrete Meisenheimer complex. researchgate.net This concerted pathway is favored due to a lower activation energy barrier compared to the stepwise alternative. researchgate.net

DFT calculations are highly effective in predicting the regioselectivity of chemical reactions. In the context of nucleophilic aromatic substitution, computational models can determine which position on an aromatic ring is most susceptible to nucleophilic attack. This is often achieved by calculating the relative stabilities of potential intermediates or transition states for substitution at different sites.

For fluoronaphthaldehyde isomers, DFT studies have been used to rationalize and predict reactivity trends. Computational analysis of the SNAr reaction with the methylthiolate ion revealed that the presence and position of the electron-withdrawing formyl group are critical for the reaction to occur. In these studies, this compound was found to be the most reactive isomer compared to 1-fluoro-2-naphthaldehyde and 4-fluoro-2-naphthaldehyde, demonstrating the predictive power of DFT in establishing reactivity and regioselectivity. researchgate.net

A cornerstone of computational reaction analysis is the calculation of activation energy barriers (Ea) and the characterization of transition state (TS) structures. The activation energy determines the rate of a reaction, and the geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes.

For the SNAr reaction of this compound with methylthiolate, DFT calculations at the B3LYP/6–31+G(d,p) level of theory have shown that the concerted mechanism proceeds through a single transition state. researchgate.net This pathway possesses a significantly lower activation energy barrier than the stepwise mechanism, which would involve two transition states and a stable Meisenheimer intermediate. The calculation of these energy barriers provides a quantitative basis for favoring the concerted mechanism.

Table 1: Comparison of Reaction Mechanisms for the SNAr Reaction of this compound This interactive table summarizes the key distinctions between the concerted and stepwise mechanisms as determined by DFT calculations.

| Feature | Concerted Mechanism | Stepwise Mechanism |

| Number of Transition States | One | Two |

| Intermediate | None (Meisenheimer structure is a transition state) | Meisenheimer Complex (stable intermediate) |

| Relative Activation Energy | Lower | Higher |

| Favored Pathway | Yes | No |

Solvent Effects on Reaction Energetics and Mechanisms

The surrounding solvent medium can dramatically influence the energetics and mechanism of a reaction. Computational models can simulate these effects, providing a molecular-level understanding of the solvent's role.

Theoretical studies often begin by modeling a reaction in the gas phase to understand its intrinsic properties without external influences. These results are then compared with calculations that include a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the reaction in solution.

In the case of the SNAr reaction of this compound, a significant finding is that the activation energy barrier is lowest in the gas phase. researchgate.net The introduction of a solvent, whether polar aprotic or polar protic, was found to increase the activation energy barrier, indicating a substantial stabilizing or destabilizing effect of the solvent on the transition state relative to the reactants. researchgate.net

Different types of solvents can interact with reactants and transition states in distinct ways. Protic solvents (like methanol and water) can form hydrogen bonds, while aprotic solvents (like DMSO) cannot. These interactions can alter the stability of charged or polarized species, such as the transition state of an SNAr reaction.

DFT calculations have quantified the impact of various solvents on the activation energy for the reaction of this compound. The results demonstrate a clear trend: the activation energy barrier increases from the gas phase to the polar aprotic solvent DMSO, and further increases in the polar protic solvents methanol and water. researchgate.net This suggests that the transition state is less stabilized by these solvents compared to the reactants. Despite the increase in the energy barrier from the gas phase, the polar aprotic solvent DMSO is identified as the most effective medium for the substitution reaction among the solvents studied. researchgate.net

Table 2: Effect of Solvent on the Activation Energy Barrier of SNAr Reaction This interactive table illustrates the calculated trend of the activation energy barrier for the reaction of this compound in different environments.

| Environment | Solvent Type | Relative Activation Energy Barrier |

| Gas Phase | N/A | Lowest |

| DMSO | Polar Aprotic | Higher than Gas Phase |

| Methanol | Polar Protic | Higher than DMSO |

| Water | Polar Protic | Highest |

Electronic Structure and Reactivity Descriptors

Beyond mapping reaction pathways, DFT is used to calculate various electronic properties and reactivity descriptors that characterize a molecule's intrinsic reactivity. These descriptors are derived from the molecule's electronic structure, particularly the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, these descriptors can provide a quantitative measure of its chemical behavior. Key global reactivity descriptors include:

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity.

Ionization Potential (I): The energy required to remove an electron, approximated as the negative of the HOMO energy (-EHOMO).

Electron Affinity (A): The energy released when an electron is added, approximated as the negative of the LUMO energy (-ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Harder molecules have larger HOMO-LUMO gaps.

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

Calculation of these indices for this compound allows for a deeper understanding of its electrophilic nature and its susceptibility to attack by nucleophiles in SNAr reactions.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer Phenomena

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. wikipedia.orgucsb.edu It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the potential for intramolecular charge transfer (ICT). nih.gov

In systems like this compound, the HOMO is typically distributed over the electron-rich naphthalene (B1677914) ring system, while the LUMO is often localized on the electron-withdrawing aldehyde group and parts of the aromatic system. This spatial separation of the frontier orbitals facilitates ICT upon photoexcitation. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to promote an electron from the ground state to an excited state. nih.gov

Computational studies on analogous compounds, such as 4-hydroxy-1-naphthaldehyde and other fluorinated naphthalene derivatives, provide insight into the expected electronic characteristics of this compound. Density Functional Theory (DFT) calculations are commonly employed to determine the energies of these orbitals. For instance, studies on fluorinated imines containing a naphthalene moiety have shown that the introduction of fluorine atoms and the presence of extended conjugation can significantly influence the HOMO-LUMO gap. nih.govacs.org The analysis of related naphthaldehyde derivatives reveals that the energy gap is a key indicator of the molecule's stability and potential for charge transfer interactions. researchgate.netrsc.org

Table 1: Representative FMO Data from Analogous Naphthalene Derivatives

| Compound | Method | E_HOMO (eV) | E_LUMO (eV) | ΔE_gap (eV) |

|---|---|---|---|---|

| 4-Hydroxy-1-naphthaldehyde | B3LYP/6-311++G(d,p) | -6.21 | -2.05 | 4.16 |

Note: Data is derived from computational studies on analogous compounds to illustrate typical values.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are characterized by an excess of electrons and correspond to nucleophilic sites, which are susceptible to attack by electrophiles.

Positive Regions (Blue): These areas are electron-deficient and represent electrophilic sites, which are prone to attack by nucleophiles.

Neutral Regions (Green): These areas have a near-zero potential and are typically associated with nonpolar parts of the molecule.

For this compound, the MEP map is expected to show distinct regions of reactivity. Computational analyses of the parent 1-naphthaldehyde reveal a significant negative potential (red) localized around the oxygen atom of the aldehyde group, identifying it as the primary nucleophilic center. researchgate.netresearchgate.net Conversely, a positive potential (blue) is typically found around the hydrogen atom of the aldehyde group and, to a lesser extent, the aromatic protons.

The introduction of a fluorine atom at the C4 position is expected to introduce another region of high negative potential due to fluorine's high electronegativity. This makes the area around the fluorine atom a potential site for interactions with electrophiles. The carbon atom of the aldehyde group (the formyl carbon) would exhibit a significant positive potential, marking it as a primary electrophilic site for nucleophilic attack. conicet.gov.ar

Natural Bond Orbital (NBO) Investigations for Nonbonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions that contribute to a molecule's stability. mpg.de This method examines charge delocalization between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their significance. Higher E(2) values indicate stronger interactions and greater molecular stability. rsc.org

In aromatic systems like this compound, key interactions include:

Hyperconjugation: Delocalization of electron density from C-C or C-H bonding orbitals to adjacent antibonding orbitals (e.g., π* or σ*).

Intramolecular Charge Transfer (ICT): Electron delocalization from lone pairs (LP) of heteroatoms (like oxygen and fluorine) into antibonding orbitals of the aromatic ring or the aldehyde group.

Studies on related compounds like 4-hydroxy-1-naphthaldehyde and fluorinated naphthalene derivatives have quantified these interactions. nih.govbenthamdirect.com For example, a significant charge transfer is often observed from the lone pairs of the oxygen atom to the antibonding π*(C-C) orbitals of the naphthalene ring, contributing to the stability of the system. researchgate.net The fluorine atom's lone pairs would also participate in such stabilizing interactions. The NBO analysis of 1-naphthaldehyde has been used to quantify the strength of intramolecular hydrogen bonds by calculating the E(2) stabilization energy. researchgate.net

Table 2: Predicted Significant NBO Interactions for this compound (Based on Analogous Systems)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(2) O | π*(C1-C9) | High | Resonance/ICT |

| LP(3) F | π*(C3-C4) | Moderate | Resonance/ICT |

| π(C5-C6) | π*(C7-C8) | Moderate-High | π-π* Conjugation |

Note: This table represents expected interactions and relative strengths based on computational analyses of similar molecules. researchgate.netbenthamdirect.com

Determination of Global Reactivity Parameters

Ionization Potential (I): I ≈ -E_HOMO

Electron Affinity (A): A ≈ -E_LUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electronegativity (χ): χ = (I + A) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

A high chemical hardness (η) and low softness (S) indicate high stability and low reactivity. The electrophilicity index (ω) measures the energy stabilization when the system acquires additional electronic charge from the environment. researchgate.net Computational studies on fluorinated imines and substituted naphthaldehydes show that these parameters are effective in characterizing the molecule's reactivity profile. nih.govacs.orgresearchgate.net Molecules with a higher electrophilicity index are considered strong electrophiles. benthamdirect.com

Table 3: Representative Global Reactivity Parameters from Analogous Compounds

| Parameter | 4-Hydroxy-1-naphthaldehyde | (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol |

|---|---|---|

| Ionization Potential (I) (eV) | 6.21 | 6.40 |

| Electron Affinity (A) (eV) | 2.05 | 2.15 |

| Hardness (η) (eV) | 2.08 | 2.125 |

| Softness (S) (eV⁻¹) | 0.24 | 0.235 |

Note: Data is derived from computational studies on analogous compounds to illustrate typical values.

Advanced Computational Methods

Molecular Dynamics Simulations in Naphthaldehyde Derivative Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can model the movements of atoms and molecules, providing insights into dynamic processes that are not accessible through static quantum chemical calculations.

For naphthaldehyde derivatives, MD simulations can be applied to investigate several phenomena. Simulations of naphthalene in solution have been used to predict crystal growth mechanisms and the final crystal shape, which is crucial for material science applications. rsc.org By simulating the interactions between solute molecules and the solvent, it is possible to understand how different crystal faces grow, which in turn determines the macroscopic morphology of the crystal. rsc.org Similarly, MD simulations could be employed to study the conformational dynamics of this compound, particularly the rotation of the aldehyde group relative to the naphthalene ring, and how these dynamics are influenced by the solvent environment. Furthermore, these simulations are invaluable for exploring the interactions of naphthaldehyde derivatives with biological macromolecules, such as proteins or DNA, by modeling binding processes and predicting binding affinities, which is essential in drug design.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is an electron density-based surface that partitions the crystal space into regions associated with each molecule. By mapping various properties onto this surface, one can analyze the nature and extent of intermolecular contacts.

Key tools in this analysis include:

d_norm map: This map displays normalized contact distances, where red spots indicate contacts shorter than the van der Waals radii (typically strong interactions like hydrogen bonds), white regions represent contacts at the van der Waals limit, and blue regions show contacts longer than the van der Waals radii. nih.gov

For a molecule like this compound, Hirshfeld analysis would be expected to reveal the relative importance of various non-covalent interactions. Studies on structurally similar compounds, including fluorinated naphthalene derivatives and 4-hydroxy-1-naphthaldehyde, provide a basis for these expectations. benthamdirect.comnih.govnih.gov The analysis typically shows that H···H and C···H/H···C contacts make up the largest percentage of interactions, reflecting the importance of van der Waals forces. nih.gov The presence of oxygen and fluorine atoms introduces more specific interactions, such as C-H···O and C-H···F hydrogen bonds, as well as F···H contacts, which would appear as distinct features in the fingerprint plots and as red regions on the d_norm map. nih.gov

Table 4: Typical Contributions of Intermolecular Contacts from Hirshfeld Analysis of Analogous Fluorinated Naphthalene Systems

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 40 - 50 |

| C···H / H···C | 18 - 40 |

| H···F / F···H | ~10 |

| O···H / H···O | 8 - 12 |

Note: Data represents a typical range compiled from Hirshfeld analyses of various fluorinated and hydroxylated naphthalene derivatives. benthamdirect.comnih.govnih.gov

Derivatives and Applications in Medicinal Chemistry and Biology

Synthesis of Biologically Active Naphthalene (B1677914) Derivatives

The aldehyde functional group of 4-fluoro-1-naphthaldehyde is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives with significant biological activities.

Matrine (B1676216), a natural alkaloid, has been used as a lead compound for the development of novel anti-tumor agents. nih.govnih.gov By modifying the structure of matrine, researchers aim to enhance its targeting and anti-tumor properties. nih.gov In one such study, 21 matrine derivatives were designed and synthesized, focusing on modifications at the C-14 position. nih.gov These derivatives were then evaluated for their antiproliferative activity against various cancer cell lines. nih.gov

The results indicated that most of the synthesized derivatives exhibited superior anticancer activity compared to the parent compound, matrine. nih.gov Notably, compound H10 emerged as the most potent derivative, displaying significant antiproliferative effects against human breast cancer (MDA-MB-231), hepatocellular carcinoma (Huh-7), and lung cancer (A549) cells. nih.gov Further investigation revealed that compound H10 inhibits the expression of heat shock protein 90 (Hsp90) and induces apoptosis in lung cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway. nih.gov In other studies, matrine derivatives were found to reverse drug resistance in various cancer cell lines. mdpi.com

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 4.541 ± 0.56 |

| Huh-7 (Liver Cancer) | 6.784 ± 0.92 |

| A549 (Lung Cancer) | 3.585 ± 0.45 |

The synthesis of naphtholactams, a class of polycyclic aromatic compounds, has been an area of active research due to their presence in various biologically active natural products. Methodologies for their synthesis include the palladium-catalyzed C8-oxygenation of naphthalene derivatives. researchgate.net When a Weinreb amide is used as the directing group in this reaction, the naphtholactone skeleton can be obtained directly. researchgate.net

While the primary focus of some recent studies on naphtholactam analogs has been on their activity as TNF-α inhibitors for inflammatory diseases, the broader class of related alkaloids has been investigated for a range of biological activities. researchgate.net For instance, in a study focused on developing potent TNF-α inhibitors, a series of 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs were designed and synthesized, with the most potent compound showing an IC50 value of 3 μM in a cell-based assay. researchgate.net

Schiff bases derived from aromatic aldehydes are known for their wide range of applications, including as antimicrobial agents and corrosion inhibitors. researchgate.netresearchgate.net These compounds are typically synthesized through the condensation reaction of an aldehyde with a primary amine. nih.gov

Derivatives of this compound can be used to synthesize novel Schiff base ligands. These ligands have demonstrated significant in vitro antimicrobial activities against various strains of bacteria and fungi, such as S. aureus, K. pneumoniae, C. albicans, and C. krusei. researchgate.net

In addition to their biological activity, these Schiff bases are effective corrosion inhibitors for metals like mild steel and stainless steel in acidic environments. researchgate.netresearchgate.netnih.gov The inhibitory action is attributed to the adsorption of the Schiff base molecules onto the metal surface, forming a protective film. researchgate.net The efficiency of this inhibition can be further enhanced by the synergistic effect of other compounds, such as potassium iodide (KI). nih.gov

| Application Area | Details | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against bacteria (e.g., S. aureus, K. pneumoniae) and fungi (e.g., C. albicans, C. krusei). | researchgate.net |

| Corrosion Inhibition | Protects mild steel and stainless steel in acidic media. Inhibition efficiency can reach up to 96.9%. | researchgate.netnih.gov |

Rhodanine (B49660) and its derivatives are well-known for their diverse biological activities. nih.gov The introduction of fluorine atoms into the rhodanine structure can enhance these properties. nih.govresearchgate.net Novel fluorine-substituted rhodanine derivatives can be synthesized from precursors like this compound through reactions such as hydroxy methylation and Mannich reactions. nih.gov

These fluorinated rhodanine derivatives have been evaluated as enzymatic probes. nih.gov Studies have shown that specific compounds exhibit high activity for cellobiase and act as CDK2 inhibitors, which is relevant for anti-tumor research. nih.gov The presence of fluorine-rich moieties, such as a p-fluorophenyl group, was found to be a key factor in the enhanced bioactivity of these compounds. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds. nih.gov

The incorporation of a fluorine atom into a biologically active molecule can dramatically alter its properties and enhance its efficacy. chimia.ch This is due to the unique characteristics of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. chimia.chnih.gov

The introduction of fluorine can lead to:

Enhanced Metabolic Stability : The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making fluorinated compounds more resistant to metabolic degradation by enzymes. chimia.chnih.gov This can increase the compound's half-life and bioavailability.

Altered Physicochemical Properties : Fluorine's high electronegativity can change the electronic properties of a molecule, affecting its acidity (pKa), lipophilicity, and ability to form hydrogen bonds. researchgate.netresearchgate.net These changes can influence how a drug is absorbed, distributed, and binds to its target. researchgate.net

Increased Binding Affinity : The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group. researchgate.net This allows it to fit into binding pockets of target proteins without causing significant steric hindrance, while its electronic properties can lead to stronger binding interactions, thereby increasing the compound's potency. chimia.chnih.gov

In the context of this compound derivatives, the fluorine atom on the naphthalene ring is strategically placed to influence these properties, contributing to the enhanced biological activities observed in its derivatives, from anti-tumor agents to antimicrobial compounds. chimia.ch

Influence of Substituent Variations on Biological Efficacy

The biological efficacy of compounds derived from core scaffolds is significantly influenced by the nature and position of various substituents. In the context of fluorinated compounds, the introduction of fluorine itself can lead to substantial changes in physicochemical properties such as lipophilicity and metabolic stability, which in turn affects bioactivity. nih.govmdpi.com

Research into fluorinated chalcones, which can be synthesized from precursors like 4-fluoro-acetophenone, provides insight into how substituent variations modulate biological effects. The presence of a fluorine atom is often associated with enhanced cytotoxic and antimitotic properties. researchgate.net Furthermore, studies on fluorinated chalcone (B49325) analogs have demonstrated that additional substituents play a critical role in defining the specific activity. For instance, compounds with fluoro substituents at positions 2 and/or 5 of the B-ring in the chalcone structure show markedly increased potency against microbial strains. nih.gov

In a series of 4'-fluoro-2'-hydroxychalcones, the variation of substituents on the second aromatic ring led to distinct biological outcomes. The introduction of methoxy (B1213986) groups was particularly noted for its impact on antioxidant, anti-inflammatory, and analgesic activities.

Table 1: Effect of Methoxy Substituents on the Biological Activity of 4'-Fluoro-2'-hydroxychalcone Derivatives

| Compound | Substituent Position | Key Biological Activity | Finding |

|---|---|---|---|

| 5a | 2',5'-dimethoxy | Antioxidant | Showed the highest antioxidant activity among the tested chalcones. |

| 6a | Dihydropyrazole of 5a | Antioxidant | Also exhibited the highest antioxidant activity, correlating with its parent chalcone. |

| 5d | 4'-monomethoxy | Analgesic & Anti-inflammatory | Demonstrated the most potent analgesic and anti-inflammatory effects. |

| 6d | Dihydropyrazole of 5d | Analgesic & Anti-inflammatory | Showed the highest analgesic and anti-inflammatory activity, similar to its parent chalcone. |

Investigation of Specific Biological Pathways and Targets

A crucial mechanism for the anticancer activity of many therapeutic agents is the induction of apoptosis, or programmed cell death. One of the key signaling cascades implicated in this process is the Reactive Oxygen Species (ROS)-c-Jun N-terminal Kinase (JNK)-p53 pathway. oncotarget.comjcancer.org

The process is often initiated by an increase in intracellular ROS, which are highly reactive molecules that can cause oxidative damage to cellular components. jcancer.org This accumulation of ROS acts as a stress signal that can lead to the activation of the JNK signaling pathway. oncotarget.comnih.gov Activated JNK, a type of stress-activated protein kinase, can then phosphorylate and activate the tumor suppressor protein p53. oncotarget.comnih.gov

Once activated, p53 can trigger apoptosis through various downstream mechanisms, including the upregulation of pro-apoptotic proteins like PUMA (p53 upregulated modulator of apoptosis), which in turn activate effector proteins such as Bax and Bak, leading to mitochondrial dysfunction and caspase activation. oncotarget.comnih.gov

Furthermore, research has revealed the existence of a positive feedback loop within this pathway. Activated JNK can promote p53 activity, and conversely, p53 can contribute to the activation of JNK, thus amplifying the initial apoptotic signal. scienceopen.comnih.gov This amplification is critical for ensuring a robust and irreversible commitment to cell death in response to significant cellular stress. nih.gov The entire cascade can be summarized as follows:

Cellular Stress → ↑ ROS → JNK Activation ⇄ p53 Activation → Upregulation of Pro-Apoptotic Genes (e.g., PUMA) → Apoptosis

This pathway represents a significant target for therapeutic intervention, and compounds capable of modulating this cascade are of high interest in oncology research.

The evaluation of how novel compounds interact with specific enzymes is a cornerstone of drug discovery. Many diseases are driven by the aberrant activity of enzymes, and inhibitors can serve as effective therapeutics. Two important classes of enzymes often targeted in research are cyclooxygenases (involved in inflammation) and cyclin-dependent kinases (involved in cell cycle regulation).

Cyclooxygenase (COX) Inhibition: Research on derivatives of fluorinated chalcones has shown significant inhibitory activity against COX enzymes. These enzymes, COX-1 and COX-2, are key to the inflammatory process. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects than non-selective COX inhibition. Certain 4'-fluoro-2'-hydroxychalcone derivatives and their corresponding dihydropyrazole cyclized forms have been evaluated for their ability to inhibit these enzymes.

Table 2: Cyclooxygenase (COX) Inhibition by Fluorinated Chalcone Derivatives

| Compound | Substituent | % Inhibition of COX-1 | % Inhibition of COX-2 | COX-2 Selectivity Index |

|---|---|---|---|---|

| 5d | 4'-methoxy | 51.3 | 70.8 | 1.38 |

| 6d | Dihydropyrazole of 5d | 55.4 | 74.2 | 1.34 |

| 5c | 3',4'-dimethoxy | 49.2 | 68.5 | 1.39 |

| 6c | Dihydropyrazole of 5c | 53.7 | 71.3 | 1.33 |

Kinase Inhibition (e.g., CDK2): Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov Consequently, CDK inhibitors are a major focus of anticancer drug development. nih.gov Cyclin-dependent kinase 2 (CDK2), in particular, plays a vital role in the transition from the G1 to the S phase of the cell cycle. nih.gov

The development of small molecule inhibitors that target the ATP-binding pocket of CDKs is a prominent strategy. nih.gov Naphthalene-based scaffolds have been successfully utilized in the design of potent CDK2 inhibitors. For example, a class of 3,5,6-trisubstituted naphthostyril analogues was designed and shown to be potent inhibitors of CDK2, leading to the inhibition of tumor cell proliferation. nih.gov Similarly, synthetic flavones have been evaluated for their CDK2 inhibitory potential, with compounds like 3'-nitroflavone and 3',5'-dimethoxyflavone (B1248621) showing inhibitory activities with IC₅₀ values of 6.17 and 7.19 μM, respectively. imrpress.comimrpress.com The ability of small molecules to inhibit CDK2 is a key area of investigation for developing new cancer therapeutics. escholarship.org

The search for novel antimicrobial agents is critical in the face of rising antibiotic resistance. Chemical scaffolds derived from or related to this compound, such as those based on naphthalene, have been investigated for their efficacy against a range of pathogenic bacteria.

Activity against Staphylococcus aureus Staphylococcus aureus, including multidrug-resistant strains like MRSA, is a major cause of infections. Research has shown that derivatives of natural products and synthetic scaffolds can exhibit potent anti-staphylococcal activity. For instance, a derivative of rhein, RH17, demonstrated significant bactericidal effects against S. aureus. mdpi.com Its mechanism involves disrupting bacterial membrane stability and increasing the production of reactive oxygen species (ROS). mdpi.com Naphthalimide–thiourea derivatives have also been identified as potent inhibitors of S. aureus, with some compounds showing excellent activity against MRSA and vancomycin-resistant S. aureus (VRSA). nih.gov

**Table 3: Antibacterial Activity of Rhein Derivative RH17 against *Staphylococcus aureus***

| Strain | Minimum Inhibitory Concentration (MIC) of RH17 |

|---|---|

| S. aureus ATCC 29213 | 8 µg/mL |

| Clinical Isolate 1 | 8 µg/mL |

| Clinical Isolate 2 | 16 µg/mL |

| Clinical Isolate 3 | 16 µg/mL |

Source: Data compiled from a study on Rhein-based derivatives. mdpi.com

Activity against Pseudomonas aeruginosa Pseudomonas aeruginosa is an opportunistic Gram-negative bacterium known for causing severe infections, particularly in immunocompromised individuals and those with cystic fibrosis. nih.govmdpi.com This pathogen's intrinsic and acquired resistance mechanisms make it difficult to treat. mdpi.com Research into new agents has included antimicrobial peptides and their synthetic analogs, which often act by disrupting the bacterial membrane. nih.govnih.gov Scorpion peptide derivatives have also been designed and shown to effectively kill P. aeruginosa both in vitro and in vivo by damaging the membrane, inducing ROS accumulation, and inhibiting biofilm formation. frontiersin.org

Activity against other microorganisms Derivatives based on the naphthalene scaffold have shown a broad spectrum of activity. rasayanjournal.co.inresearchgate.net Studies on various synthetic naphthalene derivatives have confirmed antimicrobial potential against organisms such as Bacillus cereus. researchgate.net For example, fluorinated chalcones have demonstrated notable antibacterial and antifungal activities, with their efficacy influenced by the position and number of fluoro substituents. nih.govmdpi.com

Analogues and Scaffolds in Natural Products and Pharmaceutical Research

The naphthalene core, a bicyclic aromatic system, is a privileged scaffold in medicinal chemistry and is found in numerous natural products and synthetic pharmaceutical agents. researchgate.netnih.gov Its rigid, planar structure and lipophilic nature make it an excellent platform for the design of molecules that can interact with a wide array of biological targets. researchgate.netnih.gov this compound serves as a versatile chemical intermediate, providing a fluorinated naphthalene core for the synthesis of more complex and novel molecular architectures. nbinno.com

The naphthalene scaffold is a key component in many FDA-approved drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. nih.govekb.eg Examples include the antifungal agents naftifine (B1207962) and terbinafine, and the non-steroidal anti-inflammatory drug (NSAID) naproxen. nih.govekb.eg

In modern pharmaceutical research, the naphthalene scaffold continues to be explored for new therapeutic uses.

Anticancer Agents: Naphthalene derivatives are extensively investigated for their anticancer properties. researchgate.netekb.eg They are found in natural podophyllotoxins like Etoposide and are used as the basis for designing novel inhibitors of key cancer-related targets, such as cyclin-dependent kinases (CDKs). nih.govnih.gov

Antimicrobial Agents: The scaffold is present in various marketed antifungal and antibacterial drugs. ekb.eg Ongoing research focuses on developing new naphthalene-based compounds to combat drug-resistant pathogens, including MRSA and Mycobacterium tuberculosis. nih.gov

Antiviral Agents: Naphthalene-heterocycle hybrids have been designed and studied for their potential antiviral activity. researchgate.net

Applications in Materials Science

Role of Fluorinated Naphthaldehydes in Advanced Materials Development

Fluorinated naphthaldehydes, including 4-Fluoro-1-naphthaldehyde, serve as versatile precursors for a range of advanced materials, particularly organic semiconductors. The introduction of fluorine, a highly electronegative atom, into the naphthalene (B1677914) core significantly impacts the electronic properties of the resulting materials. Specifically, fluorination tends to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This reduction in orbital energies has several beneficial consequences for material performance. A lower LUMO level can facilitate electron injection in n-type semiconductors and enhance the air stability of the material by making it more resistant to oxidation. rsc.org Materials with LUMO energy levels below -4.0 eV are generally considered to be stable for operation in ambient conditions. rsc.org The electron-withdrawing nature of the fluoroalkyl groups contributes to this stabilization. rsc.org

Furthermore, the presence of fluorine can influence the intermolecular packing of the molecules in the solid state. The potential for non-covalent interactions, such as C–H···F and F···F interactions, can promote desirable π-stacking arrangements, which are crucial for efficient charge transport in organic electronic devices. The strategic placement of fluorine atoms can thus be used to tune the molecular organization and, consequently, the charge carrier mobility of the material.

Synthesis and Characterization of Photoactuatable Elastic Crystals Derived from this compound

While specific research on photoactuatable elastic crystals derived directly from this compound is not extensively documented in publicly available literature, the principles of their design and function can be understood from studies on analogous photoresponsive molecules. Photoactuatable, or photomechanical, materials are capable of converting light energy into mechanical motion. This phenomenon often relies on a significant change in molecular geometry upon photoirradiation, which translates into a macroscopic change in the crystal shape or size.

The synthesis of such materials typically involves the incorporation of a photoresponsive chromophore into a crystalline lattice. For aldehydes like this compound, this could be achieved through derivatization to introduce a photochemically active moiety. For instance, condensation reactions can be employed to link the naphthaldehyde to molecules known to undergo photoreactions, such as those capable of [2+2] or [4+4] cycloadditions.

The characterization of these materials involves a combination of spectroscopic and crystallographic techniques. UV-Vis spectroscopy is used to identify the absorption bands that trigger the photoresponse. Single-crystal X-ray diffraction is crucial for determining the crystal packing and for elucidating the structural changes that occur upon irradiation. The mechanical response itself, such as bending, twisting, or jumping, is often observed and quantified using optical microscopy and video analysis. The reversibility of the actuation, a key parameter for practical applications, is also assessed by studying the reverse reaction, which can sometimes be triggered by a different wavelength of light or by heat.

Correlation of Electronic Properties (e.g., HOMO/LUMO levels) with Material Performance

The electronic properties of organic materials, particularly the HOMO and LUMO energy levels and the resulting HOMO-LUMO gap, are fundamentally linked to their performance in electronic devices. In the context of materials derived from this compound, these parameters would be critical in determining their suitability for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The HOMO level is associated with the ionization potential and relates to the ability of a material to donate electrons (p-type behavior), while the LUMO level is related to the electron affinity and the ability to accept electrons (n-type behavior). The HOMO-LUMO gap is a key indicator of the material's electronic band gap and influences its optical absorption properties and chemical stability. researchgate.net

A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited, which is often associated with higher chemical reactivity and lower kinetic stability. researchgate.net In contrast, a larger gap suggests greater stability. researchgate.net For semiconductor applications, the alignment of the material's HOMO and LUMO levels with the work functions of the electrodes is crucial for efficient charge injection and extraction.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the electronic properties of new materials. The table below presents calculated HOMO and LUMO energies for a series of naphthalene diimide (NDI) derivatives with different side chains, illustrating the effect of fluorination on these key electronic parameters.

| Compound | Side Chain | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| NDI–CH₃ | -CH₃ | -7.35 | -3.78 | 3.57 |

| NDI–CF₃ | -CF₃ | -7.92 | -4.31 | 3.61 |

| NDI–C₂F₅ | -C₂F₅ | -7.93 | -4.32 | 3.61 |

| NDI–C₃F₇ | -C₃F₇ | -7.94 | -4.33 | 3.61 |

| NDI–C₄F₉ | -C₄F₉ | -7.94 | -4.34 | 3.60 |

Data sourced from computational studies on naphthalene diimide derivatives. rsc.org

As the data indicates, the substitution of alkyl side chains with fluoroalkyl chains leads to a significant lowering of both HOMO and LUMO energy levels. rsc.org This trend underscores the powerful influence of fluorination on the electronic structure of naphthalene-based materials, providing a clear strategy for tuning their properties to meet the demands of specific electronic applications. The performance of a material, such as the charge carrier mobility in an OFET, is directly impacted by these electronic characteristics and the intermolecular interactions that govern the solid-state packing.

Advanced Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Vibrational Assignments

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying the functional groups and characterizing the vibrational modes of 4-Fluoro-1-naphthaldehyde. The FTIR spectrum provides a unique molecular fingerprint, with absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.

The key functional groups in this compound—the aldehyde (-CHO), the carbon-fluorine bond (C-F), and the substituted naphthalene (B1677914) ring—give rise to characteristic absorption bands. The most prominent of these is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1680-1715 cm⁻¹. The aldehydic C-H bond exhibits characteristic stretching vibrations, often seen as a pair of medium-intensity bands around 2850 cm⁻¹ and 2750 cm⁻¹.

The presence of the fluorine atom introduces a strong C-F stretching vibration, generally observed in the 1000-1300 cm⁻¹ range. The vibrations of the naphthalene ring itself produce a complex series of bands. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the ring, appear below 900 cm⁻¹. Comparing the experimental spectrum with established correlation tables and spectral databases of related compounds allows for detailed vibrational assignments.

Table 1: Characteristic FTIR Vibrational Assignments for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Naphthalene Ring) | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Aldehyde (-CHO) | 2720 - 2850 | Medium, often two bands |

| C=O Stretch | Aldehyde (-CHO) | 1680 - 1715 | Strong |

| C=C Stretch | Aromatic (Naphthalene Ring) | 1400 - 1600 | Medium to Strong, multiple bands |

| C-F Stretch | Aryl Fluoride | 1000 - 1300 | Strong |

| C-H Bend (out-of-plane) | Aromatic (Naphthalene Ring) | 700 - 900 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of this compound in solution. Techniques such as ¹H NMR and ¹³C NMR provide precise information about the molecular framework, connectivity, and electronic environment of the hydrogen and carbon atoms.

In the ¹H NMR spectrum, the aldehydic proton is highly deshielded and appears as a singlet at a characteristic downfield chemical shift, typically in the range of δ 9.5–10.5 ppm. The protons on the naphthalene ring appear in the aromatic region (δ 7.0–9.0 ppm). Their specific chemical shifts and coupling patterns are influenced by the electronic effects of both the electron-withdrawing aldehyde group and the electronegative fluorine atom, allowing for the unambiguous assignment of each proton.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is readily identified by its characteristic resonance far downfield, typically around δ 190 ppm. The carbon atoms of the naphthalene ring appear between δ 110–150 ppm. The carbon atom directly bonded to the fluorine atom (C4) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive feature in the spectrum. The chemical shifts of the other ring carbons are influenced by the substituent effects, providing further confirmation of the compound's structure. Detailed analysis of isomeric o-fluoronaphthaldehydes has been performed using multiple NMR techniques to provide unambiguous assignment of structures and resonances. nih.govsigmaaldrich.com

Table 2: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 | Singlet, highly deshielded. |

| ¹H | Aromatic (Naphthalene) | 7.0 - 9.0 | Complex multiplet patterns due to H-H and H-F coupling. |

| ¹³C | Carbonyl (C=O) | ~190 | Characteristic downfield shift. |

| ¹³C | Aromatic (C-F) | Variable | Shows a large ¹JCF coupling constant. |

| ¹³C | Aromatic (Naphthalene) | 110 - 150 | Shifts are influenced by F and CHO substituents. |

To aid in the assignment of complex NMR spectra and to validate experimental findings, computational methods are frequently employed. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors. gaussian.com When combined with Density Functional Theory (DFT), the GIAO method can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. osti.govresearchgate.net

For this compound, the GIAO method involves first optimizing the molecule's geometry at a suitable level of theory. Subsequently, the magnetic shielding tensors for each nucleus are calculated. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. This computational prediction provides a powerful complement to experimental data, helping to resolve ambiguities in spectral assignments and confirming the proposed structure. conicet.gov.ar

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The spectrum of this compound is characterized by absorptions arising from electronic transitions within its conjugated π-system.

The primary electronic transitions observed are π → π* and n → π*. youtube.comyoutube.com

π → π transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are associated with the extended aromatic system of the naphthalene ring and the C=O double bond.

n → π transitions:* These are typically lower-intensity absorptions that involve the promotion of an electron from a non-bonding orbital (the lone pair on the aldehyde oxygen) to a π* antibonding orbital. uzh.ch This transition is often observed as a shoulder on the tail of the more intense π → π* bands.

UV-Vis spectroscopy is also a valuable tool for studying complex formation. For instance, the interaction of the aldehyde's carbonyl oxygen with a Lewis acid can be monitored. Studies on the parent compound, 1-naphthaldehyde, have shown that complexation with a Lewis acid leads to a bathochromic (red) shift in the absorption profile, indicating a change in the electronic structure and a lowering of the excited state energies. researchgate.netresearchgate.net Similar studies on this compound would provide insight into its Lewis basicity and electronic behavior upon coordination.

Table 3: Principal Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Associated Chromophore | Expected Intensity |

|---|---|---|---|

| π → π | π bonding to π antibonding | Naphthalene Ring, C=O | High (Strong) |

| n → π | Non-bonding (O lone pair) to π antibonding | C=O (Aldehyde) | Low (Weak) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of a molecule's elemental composition. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm).

For this compound, with a molecular formula of C₁₁H₇FO, the calculated monoisotopic mass is 174.0481 g/mol . lgcstandards.com Using a technique such as Electrospray Ionization (ESI), the compound is ionized, and its exact mass is measured. acs.org The experimental determination of a mass that matches the theoretical value to within a few thousandths of a mass unit provides unequivocal confirmation of the compound's molecular formula, distinguishing it from any other compound with the same nominal mass but a different elemental composition.

Integration of Experimental and Computational Spectroscopic Data for Comprehensive Analysis

A comprehensive analysis of this compound is best achieved through the synergistic integration of experimental and computational data. While each spectroscopic technique provides valuable pieces of the structural puzzle, their combination, supported by theoretical calculations, yields a much more detailed and reliable picture.